molecular formula C17H15F2N3O2 B2419514 N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide CAS No. 1385272-76-3

N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide

Cat. No. B2419514
CAS RN: 1385272-76-3
M. Wt: 331.323
InChI Key: UXIAIOWGGNDGJO-UHFFFAOYSA-N
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Description

“N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide” is a chemical compound . It is also known as 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide . The CAS Number of this compound is 566926-23-6 .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes “N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of “N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide” is C17H15F2N3O2. The molecular weight of this compound is 331.323.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical form of “N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Applications

Pyrido[2,3-d]pyrimidines have shown promise as potential anticancer agents. Their structural diversity allows for targeted modifications, leading to compounds with selective activity against specific cancer types. Notably, palbociclib , a cyclin-dependent kinase (CDK) inhibitor used in breast cancer treatment, contains a pyrido[2,3-d]pyrimidine scaffold . Researchers continue to explore novel derivatives for improved efficacy and reduced side effects.

Anti-inflammatory Properties

The cyano group in pyrido[2,3-d]pyrimidines contributes to their anti-inflammatory activity. For instance, dilmapimod , a pyrido[2,3-d]pyrimidine-based compound, has shown potential against rheumatoid arthritis . Its ability to modulate inflammatory pathways makes it an interesting candidate for further investigation.

Synthetic Routes

The synthesis of pyrido[2,3-d]pyrimidines involves diverse methods. One notable approach is the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline using Raney Ni 70% in acetic acid . Additionally, N-alkylation at specific positions enhances their biological activity .

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-12-5-6-14(15(19)9-12)16(10-20)22-17(23)4-2-8-24-13-3-1-7-21-11-13/h1,3,5-7,9,11,16H,2,4,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIAIOWGGNDGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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